molecular formula C13H13N3O2 B1371071 4-(2-aminophenoxy)-N-methylpicolinamide CAS No. 1153328-25-6

4-(2-aminophenoxy)-N-methylpicolinamide

Cat. No. B1371071
M. Wt: 243.26 g/mol
InChI Key: SPPHZSPCIPWKOV-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure.



Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances. The conditions under which these reactions occur and the products formed would also be analyzed.



Physical And Chemical Properties Analysis

This would include studying properties like melting point, boiling point, solubility, density, molar mass, and specific rotation. Chemical properties like reactivity, acidity or basicity, and redox potential might also be analyzed.


Scientific Research Applications

1. Polyelectrolyte Proton Exchange Membranes

  • Methods of Application: The compound is synthesized and used along with 2,2′-Benzidine-disulfonic acid, 1,4,5,8-naphthalene tetracarboxylic dianhydride, and different mole ratios of 4-(2-aminophenoxy)-4′-aminostilbene and 2-bis (4-(4-aminophenoxy)phenyl) hexafluoropropane for the synthesis of stilbene-containing polyimides with sulfonic acid groups .
  • Results: The synthesized membranes showed a water uptake capacity of 18.93–28.89%, proton conductivity of 0.028–0.039 S cm −1 at 30 °C, ion exchange capacity of 1.469 meq g −1 and hydrolytic stability of 40–44 h at 80 °C .

2. Self-Catalyzed Amino-Epoxy Phthalonitrile Resin

  • Application Summary: The compound is used in the preparation of a self-catalyzed amino-epoxy phthalonitrile resin, which has a large processing window. This resin is useful in high-temperature applications due to its high glass transition temperatures, good storage life, and excellent thermal and oxidative stabilities .
  • Methods of Application: The compound is synthesized and then used as both a reactant and a catalyst in a two-step curing reaction with an epoxy-group .
  • Results: The significant decrease in the melting point of the proposed APRE-PN prepolymers dramatically expands the processing window (173 °C) for an entire class of phthalonitrile matrices .

3. Synthesis of Sulfonated Polyimides

  • Application Summary: This compound is used in the synthesis of stilbene-containing sulfonated polyimides. These polymers are characterized by various physicochemical characterization techniques such as nuclear magnetic resonance spectroscopy, infrared spectroscopy, differential scanning calorimetry, thermogravimetric analysis, and electrochemical impedance spectroscopy .
  • Methods of Application: The compound is synthesized and used along with 2,2′-Benzidine-disulfonic acid, 1,4,5,8-naphthalene tetracarboxylic dianhydride, and different mole ratios of 4-(2-aminophenoxy)-4′-aminostilbene and 2-bis(4-(4-aminophenoxy)phenyl) hexafluoropropane for the synthesis of stilbene-containing polyimides with sulfonic acid groups .
  • Results: The synthesized polymers showed a water uptake capacity of 18.93–28.89%, proton conductivity of 0.028–0.039 S cm−1 at 30 °C, ion exchange capacity of 1.469 meq g−1, and hydrolytic stability of 40–44 h at 80 °C .

4. Preparation of Amino-Epoxy Phthalonitrile Resin

  • Application Summary: The compound is used in the preparation of a self-catalyzed amino-epoxy phthalonitrile resin, which has a large processing window. This resin is useful in high-temperature applications due to its high glass transition temperatures, good storage life, and excellent thermal and oxidative stabilities .
  • Methods of Application: The compound is synthesized and then used as both a reactant and a catalyst in a two-step curing reaction with an epoxy-group .
  • Results: The significant decrease in the melting point of the proposed APRE-PN prepolymers dramatically expands the processing window (173 °C) for an entire class of phthalonitrile matrices .

5. Synthesis of Sulfonated Polyimides

  • Application Summary: This compound is used in the synthesis of stilbene-containing sulfonated polyimides. These polymers are characterized by various physicochemical characterization techniques such as nuclear magnetic resonance spectroscopy, infrared spectroscopy, differential scanning calorimetry, thermogravimetric analysis, and electrochemical impedance spectroscopy .
  • Methods of Application: The compound is synthesized and used along with 2,2′-Benzidine-disulfonic acid, 1,4,5,8-naphthalene tetracarboxylic dianhydride, and different mole ratios of 4-(2-aminophenoxy)-4′-aminostilbene and 2-bis(4-(4-aminophenoxy)phenyl) hexafluoropropane for the synthesis of stilbene-containing polyimides with sulfonic acid groups .
  • Results: The synthesized polymers showed a water uptake capacity of 18.93–28.89%, proton conductivity of 0.028–0.039 S cm−1 at 30 °C, ion exchange capacity of 1.469 meq g−1, and hydrolytic stability of 40–44 h at 80 °C .

6. Preparation of Amino-Epoxy Phthalonitrile Resin

  • Application Summary: The compound is used in the preparation of a self-catalyzed amino-epoxy phthalonitrile resin, which has a large processing window. This resin is useful in high-temperature applications due to its high glass transition temperatures, good storage life, and excellent thermal and oxidative stabilities .
  • Methods of Application: The compound is synthesized and then used as both a reactant and a catalyst in a two-step curing reaction with an epoxy-group .
  • Results: The significant decrease in the melting point of the proposed APRE-PN prepolymers dramatically expands the processing window (173 °C) for an entire class of phthalonitrile matrices .

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and environmental impact. Proper handling, storage, and disposal procedures would also be included.


Future Directions

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Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it’s always a good idea to look up recent scientific literature or databases for the most accurate and up-to-date information. If you have a specific compound in mind, feel free to ask! I’m here to help.


properties

IUPAC Name

4-(2-aminophenoxy)-N-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-15-13(17)11-8-9(6-7-16-11)18-12-5-3-2-4-10(12)14/h2-8H,14H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPPHZSPCIPWKOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-aminophenoxy)-N-methylpicolinamide

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